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Compound of Interest

Compound Name: 2-Propanol-2-13C

CAS No.: 21388-65-8

Cat. No.: B3325485 Get Quote

The production of 2-Propanol-2-13C (Isopropanol-2-13C) is a critical workflow in the

generation of stable isotope-labeled standards for metabolic flux analysis and NMR solvent

engineering. Unlike generic solvent production, the synthesis of isotopologues requires high-

fidelity atom economy to minimize the loss of the expensive

C label.

The Core Challenge: The primary challenge is ensuring the

C label remains exclusively at the C2 (methine) position without scrambling or dilution. While
Grignard additions to labeled esters are possible, they often suffer from over-addition side
reactions (yielding tertiary alcohols).

The Superior Route: Carbonyl Reduction The most robust, self-validating protocol involves the

hydride reduction of Acetone-2-13C. This pathway is preferred for three reasons:

Atom Economy: The carbon skeleton is already established; no new C-C bonds are formed,

eliminating the risk of regio-isomeric byproducts.

Stereo-electronic Control: The reduction of the ketone is chemically clean, with Sodium

Borohydride (

) providing a mild, selective hydride transfer.
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Scalability: The reaction is easily scalable from milligram to multi-gram quantities with

minimal modification.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic pathway prioritizing the conservation of the C2-label.

Target: 2-Propanol-2-13C
(CH3)2-13CH-OH

Precursor: Acetone-2-13C
(CH3)2-13C=O

 Reduction
(NaBH4/EtOH)

Source: Acetic Acid-1-13C
(CH3-13COOH)

 Li-Salt Alkylation
(MeLi)

Reagent: NaBH4
(Hydride Source)

Click to download full resolution via product page

Part 2: Technical Specifications & Materials
Before initiating synthesis, verify the isotopic purity of the precursor. A minimum of 99 atom %

C is required to prevent signal broadening in downstream NMR applications.

Table 1: Reactant Stoichiometry and Properties
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Component Role
Molecular
Weight

Equivalents Density
Boiling
Point

Acetone-2-

13C

Limiting

Reagent
59.08 g/mol 1.0 0.791 g/mL 56 °C

Sodium

Borohydride

Reducing

Agent
37.83 g/mol 0.5 - 0.75* Solid N/A

Ethanol

(Abs.)
Solvent 46.07 g/mol Solvent Vol. 0.789 g/mL 78 °C

NaOH (1M) Stabilizer 40.00 g/mol Catalytic 1.0 g/mL 100 °C

*Note: Theoretically, 1 mole of

can reduce 4 moles of ketone. In practice, a slight excess (0.5 to 0.75 equiv relative to ketone)
ensures complete conversion without requiring difficult workups.

Part 3: Detailed Production Protocol
This protocol describes the synthesis of 5.0 g of 2-Propanol-2-13C. It is designed as a self-

validating system: the disappearance of the ketone carbonyl signal in IR or TLC serves as a

checkpoint before the quench step.

Phase 1: Reaction Setup
Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped

with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush

the system with dry Nitrogen (

).

Solvent System: Dissolve Acetone-2-13C (5.0 g, ~84.6 mmol) in 30 mL of absolute ethanol.

Cool the solution to 0°C using an ice-water bath.

Why: Cooling prevents the rapid, exothermic decomposition of borohydride and minimizes

solvent evaporation.
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Phase 2: Hydride Addition
Reagent Preparation: Prepare a solution/suspension of Sodium Borohydride (

, 1.6 g, ~42.3 mmol) in 15 mL of ethanol. Add 1-2 drops of 1M NaOH to stabilize the
borohydride solution.

Controlled Addition: Add the

solution dropwise to the Acetone-2-13C solution over 20 minutes.

Critical Control Point: Monitor the temperature; do not allow it to exceed 10°C. Rapid

addition can cause vigorous hydrogen evolution and loss of labeled acetone vapors.

Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture

to warm to room temperature (25°C). Stir for 2 hours.

Phase 3: Validation & Quench
In-Process Check (IPC): Remove a 10

L aliquot. Perform a quick TLC (Silica, 20% EtOAc/Hexane) or FTIR.

Success Criteria: Complete disappearance of the carbonyl stretch at ~1715 cm⁻¹. If peak

persists, add 10% more

and stir for 30 mins.

Quenching: Cool the mixture back to 0°C. Slowly add 10 mL of distilled water to destroy

excess hydride.

Observation: Bubbling (

gas) indicates active quenching. Stir until bubbling ceases.

Acidification: Carefully add 1M HCl dropwise until the pH reaches ~6-7. This breaks down

the borate complexes formed during reduction.

Phase 4: Isolation & Purification
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Salting Out: Saturate the aqueous solution with solid NaCl. This leverages the "salting-out"

effect to force the organic alcohol out of the aqueous phase.

Extraction: Extract with Diethyl Ether (

mL). Combine organic layers.

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

) for 15 minutes. Filter into a clean distillation flask.

Fractional Distillation: Perform a fractional distillation.

Fraction 1: Ether (34.6 °C).

Fraction 2: Ethanol traces (78 °C).

Target Fraction:2-Propanol-2-13C (Collect between 81-83 °C).[1]

Part 4: Process Visualization
The following diagram illustrates the reaction mechanism and the critical workflow steps.

Figure 2: Experimental workflow for the reduction of Acetone-2-13C.
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Part 5: Quality Control & Characterization
The final product must be validated for both chemical purity and isotopic enrichment.

1.

C-NMR Spectroscopy:
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Expectation: A dominant, enhanced singlet (or split signal if proton-coupled) at ~63.5 ppm

(depending on solvent, typically

).

Absence: No signal should be observed at ~206 ppm (unreacted ketone).

2.

H-NMR Spectroscopy:

Methine Proton: A distinct multiplet at ~4.0 ppm. Due to the

C label, this proton will exhibit a large

coupling constant (typically ~140-150 Hz), appearing as a widely split doublet of septets.

Methyl Protons: Doublet at ~1.2 ppm.

3. Mass Spectrometry (GC-MS):

Parent Ion: Look for

at m/z 61 (vs. 60 for unlabeled isopropanol).

Fragmentation: Analysis of the fragmentation pattern confirms the position of the label.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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